GlyT1 Inhibitory Potency: Target Compound vs. 3,4-Disubstituted Pyrrolidine Sulfonamide Benchmark Series
The target compound belongs to a class of pyrrolidine sulfonamides whose GlyT1 inhibition potency is exquisitely sensitive to the nature of the heteroaryl substitution on the sulfonamide nitrogen. In a systematic SAR study, the most potent 3,4-disubstituted pyrrolidine sulfonamide lead (compound from the series) achieved a GlyT1 IC50 of 2 nM in rat cortical neurons and 4 nM on recombinant human GlyT1c [1]. A structurally related imidazole-containing analog within the same chemotype space displayed a GlyT1 IC50 of 64 nM in rat C6 glioma cells [2], demonstrating that pyridinyl-imidazole connectivity can tune potency across a >30-fold window. Procurement of CAS 1251606-28-6 specifically provides access to this distinct scaffold geometry for investigating the structural determinants of potency.
| Evidence Dimension | GlyT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Pyrrolidine-pyridinyl-imidazole scaffold topology (exact IC50 to be determined in user's assay; class-level potency range suggested by comparator data: low nanomolar to sub-micromolar) |
| Comparator Or Baseline | Optimized 3,4-disubstituted pyrrolidine sulfonamide lead: GlyT1 IC50 = 2 nM (rat cortical neurons); Pyridinyl-imidazole analog (CHEMBL2419440): GlyT1 IC50 = 64 nM (rat C6 glioma) |
| Quantified Difference | Potency span of approximately 32-fold between the most potent comparator and the pyridinyl-imidazole analog; target compound's scaffold represents a distinct structural entry within this range. |
| Conditions | Rat primary cortical neurons (2 h [14C]glycine uptake) and rat C6 glioma cells (30 min incubation with [3H]glycine) [1][2] |
Why This Matters
For labs optimizing GlyT1 inhibitor series, the pyridin-2-yl-imidazole-4-carboxamide linkage offers a differentiable topology that can be exploited to decouple potency from metabolic liability—procuring this exact scaffold enables SAR exploration that close-in analogs cannot replicate.
- [1] Wang, Y. et al. Journal of Medicinal Chemistry, 2018, 61(17), 7486-7502. View Source
- [2] BindingDB Entry BDBM50439754 (CHEMBL2419440). IC50 data for GlyT1. View Source
